N-(4-Methoxycarbonyl-Thiazol-2-Yl),N-Carboxy-Carbamic Acid Di-Tert-Butyl Ester
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Overview
Description
ETHYL 2-{BIS[(TERT-BUTOXY)CARBONYL]AMINO-1,3-THIAZOLE-4-CARBOXYLATE} is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features tert-butoxycarbonyl (Boc) protecting groups, which are commonly used in organic synthesis to protect amine functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{BIS[(TERT-BUTOXY)CARBONYL]AMINO-1,3-THIAZOLE-4-CARBOXYLATE} typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic or basic conditions.
Introduction of the Boc Protecting Groups: The Boc protecting groups are introduced by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which allow for more efficient and sustainable synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{BIS[(TERT-BUTOXY)CARBONYL]AMINO-1,3-THIAZOLE-4-CARBOXYLATE} can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: TFA and oxalyl chloride in methanol are commonly used for Boc deprotection.
Substitution: Nucleophilic reagents such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Deprotected amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
ETHYL 2-{BIS[(TERT-BUTOXY)CARBONYL]AMINO-1,3-THIAZOLE-4-CARBOXYLATE} has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in vivo.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-{BIS[(TERT-BUTOXY)CARBONYL]AMINO-1,3-THIAZOLE-4-CARBOXYLATE} involves the interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting groups can be removed under physiological conditions, releasing the active thiazole derivative, which can then exert its biological effects by inhibiting or activating specific pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-substituted thiazoles: Known for their antimicrobial and anticancer properties.
Thiazole-4-carboxylates: Used in various synthetic applications and studied for their biological activities.
Uniqueness
ETHYL 2-{BIS[(TERT-BUTOXY)CARBONYL]AMINO-1,3-THIAZOLE-4-CARBOXYLATE} is unique due to the presence of Boc protecting groups, which provide stability and allow for selective deprotection under mild conditions. This makes it a valuable intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C16H24N2O6S |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H24N2O6S/c1-8-22-11(19)10-9-25-12(17-10)18(13(20)23-15(2,3)4)14(21)24-16(5,6)7/h9H,8H2,1-7H3 |
InChI Key |
NPLNALYZDBTCPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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